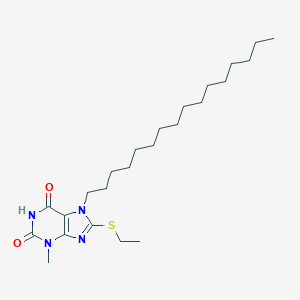

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a hexadecyl chain, and a purine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with an ethylsulfanyl group, followed by the introduction of a hexadecyl chain through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the overall efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine core.

Substitution: The hexadecyl chain can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated purine derivatives.

Wissenschaftliche Forschungsanwendungen

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group and hexadecyl chain contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the enzyme’s function. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with varying alkyl chains and functional groups. Examples include:

- 8-(methylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- 8-(ethylsulfanyl)-7-octadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group enhances its reactivity, while the hexadecyl chain increases its hydrophobicity, making it suitable for applications that require specific interactions with biological membranes or hydrophobic environments.

Biologische Aktivität

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, known by its CAS number 353253-04-0, is a synthetic purine derivative that has garnered interest in various biological research fields due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C24H42N4O2S |

| Molecular Weight | 450.68 g/mol |

| CAS Number | 353253-04-0 |

| IUPAC Name | 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione |

Structural Characteristics

The compound features a unique structure characterized by a long hexadecyl chain and an ethylsulfanyl group attached to a purine core. This configuration is essential for its biological activity as it influences solubility and membrane interaction.

Anticancer Properties

Recent studies have indicated that derivatives of purines exhibit significant anticancer properties. Specifically, the compound has been tested for its cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated that it inhibits the proliferation of gastric cancer cells while showing lesser effects on normal gastric epithelial cells (GES-1), suggesting selective cytotoxicity towards malignant cells .

Case Study: Inhibition of Cancer Cell Growth

A study conducted on the compound's effects on gastric cancer cells revealed:

- Cell Lines Tested : MCF-7 (breast cancer), A-549 (lung cancer), HCT-116 (colon cancer), and BGC-823 (gastric cancer).

- Methodology : MTT assay was employed to assess cell viability post-treatment.

- Results : The compound showed a statistically significant reduction in cell viability across all tested cancer lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : Interacting with key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : Binding to specific receptors that regulate apoptosis and cell cycle progression.

- Membrane Interaction : Altering membrane fluidity which may enhance drug uptake in target cells .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, although further studies are necessary to elucidate the specific mechanisms involved.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 8-(methylsulfanyl)-7-hexadecyl-3-methyl-purine | C24H42N4O2S | Moderate anticancer activity |

| 8-(octylsulfanyl)-7-heptadecyl-purine | C30H54N4O2S | Higher cytotoxicity observed |

| 8-(propylsulfanyl)-7-pentadecyl-purine | C23H40N4O2S | Limited data available |

This table illustrates how variations in alkyl chain length and sulfanyl groups can influence biological activities.

Eigenschaften

IUPAC Name |

8-ethylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-20-21(25-24(28)31-5-2)27(3)23(30)26-22(20)29/h4-19H2,1-3H3,(H,26,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRPUFQQTJVQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.